molecular formula C23H20F2N2O4 B565411 Garenoxacin-d4 CAS No. 1217818-32-0

Garenoxacin-d4

Cat. No.: B565411
CAS No.: 1217818-32-0
M. Wt: 430.444
InChI Key: NJDRXTDGYFKORP-GCZSHRFHSA-N
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Description

Garenoxacin-d4 is a labelled form of Garenoxacin . Garenoxacin is a Des-F(6)-quinolone antibacterial and a topoisomerase II inhibitor .


Molecular Structure Analysis

The molecular formula of this compound is C23H16D4F2N2O4 . Unfortunately, the specific details about the molecular structure of this compound were not found in the available sources.


Chemical Reactions Analysis

A study has been conducted on the labeling of Garenoxacin (GXN) with technetium-99m (99mTc) using different concentrations of GXN, sodium pertechnetate (Na99mTcO4), stannous chloride dihydrate (SnCl2·2H2O) at different pH . The study evaluated the in-vitro stability in saline, serum, binding with multi-resistant Staphylococcus aureus (MDRSA) and penicillin .


Physical and Chemical Properties Analysis

Garenoxacin has a molecular weight of 426.41, a density of 1.4±0.1 g/cm3, a boiling point of 581.5±50.0 °C at 760 mmHg, and a flash point of 305.5±30.1 °C . It also has a melting point of 226-227° . These properties might be similar for this compound, but specific details were not found in the available sources.

Safety and Hazards

Garenoxacin is considered hazardous. It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While specific future directions for Garenoxacin-d4 were not found in the available sources, research on Garenoxacin continues. For instance, studies have been conducted on the optimal dose finding of Garenoxacin based on population pharmacokinetics/pharmacodynamics and Monte Carlo simulation . Another study proposed the Pharmacokinetic-Pharmacodynamic breakpoint of Garenoxacin and other quinolones . These studies could potentially guide future research directions for this compound.

Properties

IUPAC Name

8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDRXTDGYFKORP-GCZSHRFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])N2C=C(C(=O)C3=C2C(=C(C=C3)C4=CC5=C(C=C4)[C@H](NC5)C)OC(F)F)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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